ganomycin B
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H28O4 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
(2Z,5E)-2-[2-(2,5-dihydroxyphenyl)ethylidene]-6,10-dimethylundeca-5,9-dienoic acid |
InChI |
InChI=1S/C21H28O4/c1-15(2)6-4-7-16(3)8-5-9-17(21(24)25)10-11-18-14-19(22)12-13-20(18)23/h6,8,10,12-14,22-23H,4-5,7,9,11H2,1-3H3,(H,24,25)/b16-8+,17-10- |
InChI Key |
HVLZHPCKWVKAQH-IRQOBONWSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC1=C(C=CC(=C1)O)O)/C(=O)O)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCC1=C(C=CC(=C1)O)O)C(=O)O)C)C |
Synonyms |
2-(2-(2,5-dihydroxyphenyl)-ethyliden)-6,10-dimethyl-undeca-5,9-diene acid ganomycin B ganomycin-B |
Origin of Product |
United States |
Isolation and Spectroscopic Characterization Methodologies of Ganomycin B
Isolation Procedures from Fungal Sources (e.g., Ganoderma pfeifferi, Ganoderma colossum)
The isolation of ganomycin B is a multi-step process involving extraction from fungal material followed by chromatographic purification. The specific methods vary slightly depending on the fungal source.
From Ganoderma pfeifferi: this compound, along with its analogue ganomycin A, was first isolated from the fruiting bodies of the European fungus Ganoderma pfeifferi. scielo.org.mxacs.org The general procedure involves solvent extraction and column chromatography. Air-dried and powdered fruiting bodies are subjected to extraction using a solvent like dichloromethane (B109758) in a Soxhlet apparatus. acs.org The resulting crude extract is then fractionated. A common method for this is size-exclusion chromatography, for example, using a Sephadex LH-20 column. acs.org Fractions are eluted with a solvent system, such as a mixture of n-hexane and dichloromethane, followed by methanol (B129727). acs.org The fractions containing the target compounds, identified by their biological activity or by analytical methods like Thin-Layer Chromatography (TLC), undergo further purification steps. acs.orgresearchgate.net This often involves repeated chromatography on Sephadex LH-20 with different solvent systems (e.g., dichloromethane-methanol or dichloromethane-acetone) to yield pure this compound. acs.org
Table 1: Isolation Protocol for this compound from Ganoderma pfeifferi
| Step | Procedure | Details | Source |
|---|---|---|---|
| 1. Preparation | Fungal Material | Air-dried and powdered mature fruiting bodies (100 g). | acs.org |
| 2. Extraction | Solvent Extraction | Dichloromethane (CH2Cl2) in a Soxhlet apparatus for 24 hours. | acs.org |
| 3. Initial Fractionation | Column Chromatography | Sephadex LH-20 column eluted with n-hexane-CH2Cl2 (2:7) and then methanol. | acs.org |
| 4. Further Separation | Column Chromatography | Active fractions separated further on Sephadex LH-20 with methanol-water (2:1). | acs.org |
| 5. Purification | Column Chromatography | Repeated purification of active subfractions on Sephadex LH-20 using CH2Cl2-Methanol (4:1) to yield pure compound. | acs.org |
From Ganoderma colossum: this compound has also been isolated from the fruiting bodies of the Vietnamese mushroom Ganoderma colossum. nih.govekb.eg The process typically begins with pulverizing the fruiting bodies and extracting them with a solvent such as chloroform (B151607) at room temperature. acs.org The crude chloroform extract is then often defatted using a nonpolar solvent like n-hexane to remove lipids. acs.org The defatted extract is subsequently subjected to silica (B1680970) gel chromatography. acs.org Elution is performed with a gradient of solvents, for instance, mixtures of n-hexane and acetone (B3395972) with increasing polarity. acs.org The collected fractions are monitored for homogeneity using TLC, and those containing this compound are combined and further purified to yield the final compound. acs.orgsigmaaldrich.com
Table 2: Isolation Protocol for this compound from Ganoderma colossum
| Step | Procedure | Details | Source |
|---|---|---|---|
| 1. Preparation | Fungal Material | Pulverized fruiting bodies (3.5 kg). | acs.org |
| 2. Extraction | Solvent Extraction | Chloroform (CHCl3) at room temperature for 5 days. | acs.org |
| 3. Defatting | Liquid-Liquid Partition | The chloroform extract is dissolved in methanol (MeOH) and partitioned against n-hexane. | acs.org |
| 4. Purification | Column Chromatography | The defatted extract is separated on a silica gel column using n-hexane-acetone mixtures of increasing polarity. | acs.org |
Advanced Spectroscopic Techniques for this compound Structure Elucidation
The definitive structure of this compound was elucidated using a combination of advanced spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). acs.orgnih.gov
Mass Spectrometry (MS): This technique provides information about the mass-to-charge ratio of the molecule, allowing for the determination of its molecular weight and elemental formula. Gas Chromatography-Mass Spectrometry (GC-MS) has been utilized in the analysis of related compounds. mdpi.com For a derivative of this compound, GC-EIMS (Gas Chromatography-Electron Ionization Mass Spectrometry) showed a specific molecular ion peak which was crucial for its identification. d-nb.info
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the precise arrangement of atoms within a molecule.
¹H NMR (Proton NMR): This provides information about the number, environment, and connectivity of hydrogen atoms. In this compound, ¹H NMR spectra reveal signals corresponding to the hydroquinone (B1673460) ring, the olefinic protons in the farnesyl side chain, and the various methyl and methylene (B1212753) groups. d-nb.info
¹³C NMR (Carbon NMR): This technique identifies the different carbon environments in the molecule, including the carboxyl group, aromatic carbons, and carbons in the isoprenoid chain. acs.org
2D NMR Techniques: To assemble the complete structure, two-dimensional NMR experiments are essential.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, helping to assign which protons are attached to which carbons. acs.org
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. It is critical for connecting different fragments of the molecule, such as linking the farnesyl side chain to the hydroquinone moiety. acs.org
COSY (Correlation Spectroscopy): This identifies protons that are coupled to each other, typically on adjacent carbons, helping to map out the spin systems within the molecule.
ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of atoms, which is used to determine the stereochemistry, such as the geometry of the double bonds. researchgate.net
Through the comprehensive analysis of these spectroscopic data, the structure of this compound was unequivocally established as (2Z,5E)-2-[2-(2,5-dihydroxyphenyl)ethylidene]-6,10-dimethylundeca-5,9-dienoic acid. np-mrd.orgnih.gov
Table 3: Selected NMR Spectroscopic Data for this compound
| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |
|---|---|---|
| H-3 (aromatic) | 6.96 (d) | - |
| H-5 (aromatic) | 6.63 (dd) | - |
| H-6 (aromatic) | 6.60 (d) | - |
| C-1 (carboxyl) | - | 171.5 |
| C-2 (olefinic) | - | 128.9 |
| C-1' (methylene) | 3.45 (d) | 28.5 |
| C-2' (olefinic) | 5.85 (t) | 140.8 |
Note: Data is illustrative and compiled from related structural analyses. Exact chemical shifts can vary based on solvent and instrumentation. researchgate.net
Chromatographic and Analytical Methodologies for this compound Analysis
Analytical and preparative chromatography are indispensable for both the purification of this compound and for its quantification in complex mixtures.
Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive technique used primarily to monitor the progress of extractions and the separation efficiency of column chromatography. researchgate.netacs.org By spotting the fractions on a TLC plate and developing it in an appropriate solvent system, the presence and purity of this compound can be qualitatively assessed, often visualized under UV light.
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution separation technique used for the final purification and quantitative analysis of this compound. acs.org Reversed-phase HPLC, using a C18 column, is particularly effective. d-nb.info In this method, a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol) is used, and this compound is separated based on its hydrophobic interactions with the nonpolar stationary phase. The retention time of this compound on a C18 HPLC column has been reported to be around 8.5 minutes under specific conditions, which allows for its identification and separation from closely related compounds like ganomycin A (retention time ~7.2 minutes). d-nb.info Detection is commonly achieved using a UV-Vis detector. japsonline.com
Gas Chromatography (GC): GC, often coupled with mass spectrometry (GC-MS), is another powerful analytical tool. mdpi.com While less common for the analysis of non-volatile compounds like this compound in its native form, derivatization can be employed to increase its volatility for GC analysis. This method provides high separation efficiency and allows for sensitive detection and structural confirmation when linked to a mass spectrometer.
Table 4: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Ganomycin A |
| Ganomycin I |
| Farnesyl hydroquinone |
| Ampicillin |
| Dichloromethane |
| Methanol |
| n-Hexane |
| Chloroform |
| Acetone |
Biosynthetic Pathways and Precursor Studies of Ganomycin B
Proposed Biosynthetic Origins of Ganomycin B (e.g., Farnesyl Hydroquinones, Meroterpenoids)
This compound is classified as a meroterpenoid, a class of natural products derived from mixed biosynthetic pathways. nih.gov These compounds feature a structure that is partially derived from the terpenoid pathway and partially from another pathway, in this case, the shikimate pathway. nih.govacs.org Specifically, this compound is recognized as a farnesyl hydroquinone (B1673460), indicating its composition from a farnesyl group attached to a hydroquinone moiety. researchgate.nettandfonline.com
The biosynthesis is proposed to originate from two primary precursor pools:
The Shikimate Pathway: This pathway is responsible for producing the aromatic hydroquinone unit of the molecule. nih.govacs.org
The Mevalonate (B85504) Pathway: This pathway synthesizes the C15 isoprenoid unit, farnesyl pyrophosphate (FPP), which forms the terpenoid portion of the structure. bspublications.net
Strong evidence for this biosynthetic route comes from the isolation of farnesylhydroquinone (B1246684) from the fungus Ganoderma pfeifferi, the same species from which this compound was identified. d-nb.info Scientists have proposed that farnesylhydroquinone is the direct biosynthetic precursor to ganomycin A and this compound, with the latter compounds formed through subsequent enzymatic modifications. d-nb.info
Table 1: Proposed Biosynthetic Origin and Precursors of this compound
| Structural Component | Biosynthetic Pathway | Key Precursor Molecule |
| Hydroquinone Moiety | Shikimate Pathway | Shikimic acid |
| Farnesyl Side Chain | Mevalonate Pathway | Farnesyl pyrophosphate (FPP) |
| Direct Precursor | Hybrid Pathway | Farnesylhydroquinone |
Enzymatic Components and Mechanistic Steps in this compound Biosynthesis
The formation of this compound from its basic building blocks involves a series of enzymatic reactions. While the complete pathway has not been fully reconstituted in vitro, a plausible sequence can be proposed based on known fungal biochemistry. The general mevalonate pathway in Ganoderma involves key enzymes such as 3-hydroxy-3-methyl-glutaryl-CoA reductase (HMGR) and lanosterol (B1674476) synthase (LS) to produce terpenoid precursors. scielo.org.mxmdpi.com
The key mechanistic steps are hypothesized as follows:
Prenylation: The crucial step is the attachment of the farnesyl group from farnesyl pyrophosphate (FPP) to the hydroquinone ring. This reaction is typically catalyzed by a specialized aromatic prenyltransferase enzyme. nih.gov
Oxidative Modifications: Following the initial prenylation that forms the farnesylhydroquinone backbone, the molecule undergoes a series of oxidative modifications. These reactions, likely catalyzed by cytochrome P450 monooxygenases (CYPs), are responsible for introducing the carboxylic acid and other functional groups that differentiate this compound from its simpler precursor. nih.gov The involvement of CYPs in the modification of terpenoid skeletons is well-documented in Ganoderma species. nih.gov
Table 2: Hypothesized Enzymatic Steps in this compound Formation
| Step | Reaction Type | Substrate | Product | Probable Enzyme Class |
| 1 | Aromatic Prenylation | Hydroquinone + Farnesyl Pyrophosphate | Farnesylhydroquinone | Aromatic Prenyltransferase |
| 2 | Oxidation/Cyclization | Farnesylhydroquinone | This compound | Cytochrome P450 Monooxygenase |
Genetic Foundations for this compound Production in Ganoderma Species
The production of this compound is controlled at the genetic level. The enzymes responsible for its biosynthesis are encoded by genes that are often organized into biosynthetic gene clusters (BGCs). doi.org While the specific BGC for this compound has not been fully characterized, research on related metabolites in Ganoderma provides a framework for understanding its genetic regulation.
Precursor Incorporation and Metabolic Pathway Elucidation
Elucidating the precise sequence of a biosynthetic pathway requires specific experimental techniques. The strongest evidence for the this compound pathway is the co-occurrence of the compound with its proposed precursor, farnesylhydroquinone, in G. pfeifferi. d-nb.info This co-isolation strongly implies a direct biosynthetic link.
Several established methodologies are used to confirm such proposed pathways:
Tracer Studies: This classic method involves feeding the organism isotopically labeled precursors (e.g., with ¹³C or ¹⁴C). slideshare.net By analyzing the final product, researchers can trace the path of the labeled atoms from the precursor into the structure of the target molecule, confirming the metabolic route. slideshare.net
Competitive Feeding: In this technique, a labeled primary precursor is administered along with an unlabeled, proposed intermediate. bspublications.net If the unlabeled compound is a true intermediate, it will be incorporated into the final product, thereby diluting the isotopic label from the primary precursor. bspublications.netslideshare.net
Metabolomic Analysis: Modern metabolomics approaches can analyze the comprehensive profile of metabolites within an organism under different conditions. nih.gov By stressing the organism or creating genetic knockouts, scientists can observe the accumulation of intermediates and the depletion of final products, helping to map the connections within a pathway. nih.gov
Table 3: Methods for Elucidating Biosynthetic Pathways
| Method | Principle | Application to this compound |
| Co-isolation of Metabolites | The presence of a proposed precursor alongside the final product in the same organism. | Farnesylhydroquinone was isolated along with this compound from G. pfeifferi. d-nb.info |
| Isotopic Tracer Studies | Feeding the organism labeled precursors and detecting the label in the final product. | Could be used to confirm the incorporation of shikimic acid and mevalonic acid derivatives. slideshare.net |
| Competitive Feeding | Using an unlabeled intermediate to compete with a labeled precursor. | Could definitively prove that farnesylhydroquinone is the direct precursor to this compound. bspublications.net |
| Metabolomics | Profiling all metabolites to see how they change in response to genetic or environmental shifts. | Could identify other unknown intermediates and regulatory crosstalk in the pathway. nih.gov |
Mentioned Compounds
Synthetic Strategies and Structural Modifications of Ganomycin B
Total Synthesis Approaches for Ganomycin B and Related Meroterpenoids
The total synthesis of this compound and other structurally related Ganoderma meroterpenoids has garnered significant attention from the scientific community due to their unique molecular architectures and promising biological activities. researchgate.netresearchgate.net These natural products are characterized by a hybrid structure, typically combining a 1,2,4-trisubstituted benzene (B151609) ring with a polycyclic terpenoid component. researchgate.net
One of the pioneering total syntheses of (±)-ganocin B, a closely related meroterpenoid, was successfully accomplished, providing a foundational strategy for accessing this class of molecules. rsc.org A key feature of this synthesis was a gold-catalyzed intramolecular cascade cyclization, which efficiently constructed the C/D ring system while installing an angular methyl group. rsc.org Further strategic steps included a diastereoselective Michael addition and an acid-mediated one-pot reaction sequence that accomplished a Robinson cyclization, deprotection, and isomerization. rsc.org
The table below summarizes key aspects of the total synthesis of several Ganoderma meroterpenoids.
| Compound | Key Synthetic Strategies | Number of Steps | Overall Yield (%) |
| (±)-Ganocin B | Gold-catalyzed cascade cyclization, Diastereoselective Michael addition, Acid-mediated Robinson cyclization | Not specified | Not specified |
| Lingzhiol | Intramolecular aldol (B89426) reaction, Decarboxylative radical cyclization | 8 | 15 |
| Sinensilactam A | Intramolecular aldol reaction | 5 | 23 |
| Lingzhilactone B | Intramolecular aldol reaction | 4 | 27 |
| Applanatumol I | Intramolecular aldol reaction | 5 | 25 |
Semi-Synthesis and Chemoenzymatic Transformations of this compound
Semi-synthetic and chemoenzymatic approaches offer powerful strategies for the diversification of complex natural products like this compound. These methods leverage the core structure of the natural product or biosynthetic intermediates, modifying them through chemical or enzymatic means to generate novel analogues. nih.govnih.gov
A chemoenzymatic strategy combines the selectivity of enzymes with the versatility of chemical synthesis. nih.gov This can involve, for example, using enzymes for specific transformations like hydroxylations or oxidations on a synthetic precursor, followed by further chemical modifications. researchgate.net For instance, the chemoenzymatic synthesis of other complex molecules has utilized biocatalytic hydroxylation of a starting material, followed by oxidative degradation and subsequent chemical coupling reactions to build the final structure. researchgate.net Such modular approaches allow for the rapid generation of analogues. researchgate.net
In the context of related complex natural products, chemoenzymatic synthesis has proven effective where purely chemical synthesis is impractical. chemrxiv.org For example, the synthesis of cyctetryptomycin A and B was achieved using a combination of a zirconium catalyst for constructing chiral centers and an enzyme for direct oxidative coupling. chemrxiv.org Similarly, the synthesis of glycopeptide antibiotic analogues has been accomplished by combining solid-phase peptide synthesis with enzymatic cyclization, enabling the creation of novel structures that are difficult to access through traditional synthesis alone. uq.edu.au
While specific examples of semi-synthesis starting directly from this compound are not detailed in the provided information, the principles of chemoenzymatic synthesis are broadly applicable. A potential chemoenzymatic approach to this compound analogues could involve:
Biocatalytic modification: Utilizing enzymes to introduce functional groups at specific positions on the this compound scaffold or a synthetic precursor.
Chemical elaboration: Further modifying the enzymatically altered intermediate through chemical reactions to create a library of derivatives.
This combined approach allows for the efficient and selective synthesis of novel compounds that can be used for further biological evaluation. nih.gov
Design and Chemical Synthesis of this compound Analogues and Derivatives
The design and chemical synthesis of analogues and derivatives of natural products like this compound are crucial for exploring their therapeutic potential and understanding their mechanism of action. mdpi.commdpi.com This process typically involves systematically modifying the structure of the parent compound to investigate the impact of these changes on its biological activity. oncodesign-services.com
The synthesis of analogues often starts from commercially available materials or key intermediates. mdpi.com For example, the synthesis of benzo[b]furan derivatives, another class of biologically active compounds, has been achieved by condensing substituted benzofuranocarbaldehydes with phenylacetonitriles. mdpi.com Similarly, the synthesis of B-(trifluoromethyl)phenyl phosphine–borane derivatives involved the reaction of corresponding phosphines with boronic acids under reductive conditions. mdpi.com
In designing analogues of this compound, several strategies could be employed:
Modification of the hydroquinone (B1673460) ring: Introducing different substituents on the aromatic ring to alter its electronic properties and steric profile.
Alteration of the farnesyl chain: Modifying the length, saturation, or branching of the terpenoid side chain.
Functional group modification: Converting the carboxylic acid group to esters, amides, or other functional groups.
The synthesis of these designed analogues would follow established organic chemistry methodologies. For instance, creating ester or amide derivatives from the carboxylic acid of this compound is a straightforward chemical transformation. More complex modifications to the farnesyl chain or the aromatic ring would require multi-step synthetic sequences.
The table below outlines potential modifications for designing this compound analogues.
| Structural Part of this compound | Potential Modification | Rationale |
| Hydroquinone Ring | Introduction of halogens, alkyl, or alkoxy groups | To probe the influence of electronic and steric effects on activity. |
| Farnesyl Side Chain | Varying the length and degree of unsaturation | To investigate the importance of the terpenoid chain for target interaction. |
| Carboxylic Acid | Conversion to esters, amides, or alcohols | To assess the role of the acidic proton and potential for prodrug strategies. |
Structure-Activity Relationship (SAR) Studies of this compound and Synthetic Analogues
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. oncodesign-services.com For this compound and its synthetic analogues, SAR studies aim to identify the key structural features responsible for their antimicrobial properties. acs.org This is typically achieved by synthesizing a series of related compounds with systematic structural modifications and evaluating their biological activity. oncodesign-services.com
For this compound, initial findings indicate that both ganomycin A and B exhibit moderate antimicrobial activity, particularly against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus. acs.org
A systematic SAR study of this compound would involve evaluating the antimicrobial activity of the synthesized analogues described in the previous section. The data from these assays would help to build a comprehensive SAR profile.
The table below outlines a hypothetical SAR study for this compound analogues.
| Analogue Description | Modification | Expected Impact on Activity |
| Ester derivatives | Carboxylic acid converted to methyl or ethyl ester | May decrease activity if the free carboxylic acid is essential for target binding. |
| Amide derivatives | Carboxylic acid converted to various amides | Activity will depend on the nature of the amide substituent and its interaction with the target. |
| Analogues with modified farnesyl chain | Shorter or saturated side chain | Likely to affect the lipophilicity and membrane interactions, potentially reducing activity. |
| Analogues with substituted hydroquinone ring | Introduction of electron-withdrawing or -donating groups | Could modulate the redox potential of the hydroquinone and its ability to interact with the biological target. |
By correlating these structural changes with the observed biological activity, a clearer understanding of the pharmacophore of this compound can be developed, guiding the design of more potent and selective antimicrobial agents. nih.govnih.gov
Preclinical Biological Activities and Molecular Mechanisms of Action of Ganomycin B
Antimicrobial Activity of Ganomycin B
This compound has demonstrated a significant spectrum of antimicrobial activity, showing inhibitory effects against both Gram-positive and Gram-negative bacteria. nih.gov The dichloromethane (B109758) extract of Ganoderma pfeifferi, which contains ganomycin A and B, is credited for the mushroom's primary antimicrobial effects. researchgate.net
Spectrum of Activity Against Gram-Positive Bacteria (e.g., Staphylococcus aureus, Bacillus subtilis, Micrococcus flavus)
This compound exhibits pronounced activity against several Gram-positive bacteria. nih.govresearchgate.net Research has shown a moderate to strong growth inhibitory effect against pathogenic and opportunistic pathogens such as Staphylococcus aureus, Bacillus subtilis, and Micrococcus flavus. researchgate.net
In agar (B569324) diffusion assays, this compound produced zones of inhibition ranging from 15 to 25 mm against these Gram-positive strains. researchgate.net The minimum inhibitory concentration (MIC), a key indicator of antibacterial potency, has been reported to be in the range of 2.5–25 µg/mL for its anti-Gram-positive activity. frontiersin.org Specifically, the MIC for both ganomycin A and B against Micrococcus flavus was determined to be 2.5 µg/mL. researchgate.net
Table 1: Documented Antibacterial Activity of this compound Against Gram-Positive Bacteria
| Bacterial Strain | Measurement Type | Result | Reference |
|---|---|---|---|
| Staphylococcus aureus | Zone of Inhibition | 15 - 25 mm | researchgate.net |
| Bacillus subtilis | Zone of Inhibition | 15 - 25 mm | researchgate.net |
| Micrococcus flavus | Zone of Inhibition | 15 - 25 mm | researchgate.net |
| Micrococcus flavus | MIC | 2.5 µg/mL | researchgate.net |
| General Gram-Positive | MIC | 2.5 - 25 µg/mL | frontiersin.org |
Spectrum of Activity Against Gram-Negative Bacteria
While this compound is noted for its pronounced effect on Gram-positive organisms, it also exhibits activity against Gram-negative bacteria. nih.gov However, detailed studies quantifying the zones of inhibition or specific MIC values for a wide range of Gram-negative species are less prevalent in the current literature. The difference in susceptibility is often attributed to the structural differences in the cell walls of Gram-positive and Gram-negative bacteria, with the latter possessing an outer membrane that can act as a barrier to certain antimicrobial compounds. sciforum.netuniversiteitleiden.nl
Proposed Molecular Mechanisms of Antibacterial Action (e.g., Cell Wall Synthesis Inhibition, Enzyme Targets)
The precise molecular mechanism of this compound's antibacterial action has not been fully elucidated. However, based on the activity of related hydroquinone (B1673460) compounds and general bioactive molecules from Ganoderma species, several mechanisms are proposed. frontiersin.orgnih.govnih.gov
One of the primary proposed mechanisms for hydroquinones is the disruption of the bacterial cell wall and cell membrane. nih.govfrontiersin.org This can lead to increased membrane permeability, causing the leakage of essential intracellular components such as proteins and nucleic acids, ultimately resulting in cell death. nih.govfrontiersin.org Furthermore, compounds from Ganoderma are known to target and inhibit key microbial enzymes necessary for pathogen survival. frontiersin.orgnih.gov Other potential mechanisms include the inhibition of nucleic acid synthesis and interference with the bacterial electron transport chain. frontiersin.orgnih.gov For the broader class of quinone derivatives, mechanisms can also involve the inhibition of enzymes like ATPase and DNA gyrase, which are crucial for bacterial energy metabolism and replication. fip.org
Antiviral Activity of this compound
In addition to its antibacterial properties, this compound has been identified as a potent inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease.
Inhibition of HIV-1 Protease by this compound
HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving viral polyproteins into mature, functional proteins required for the assembly of new, infectious virions. mdpi.commdpi.com Inhibition of this enzyme is a key strategy in antiretroviral therapy. mdpi.com this compound, isolated from the mushroom Ganoderma colossum, has been shown to inhibit HIV-1 protease with a reported 50% inhibitory concentration (IC50) value of 1.0 µg/mL.
Competitive Inhibition of HIV-1 Protease Active Site by this compound
Kinetic studies have been performed to understand the nature of this inhibition. nih.govnih.govresearchgate.net These analyses revealed that this compound acts as a competitive inhibitor of the HIV-1 protease. This mode of action indicates that this compound directly binds to the active site of the enzyme, competing with the natural substrate (the viral polyprotein). rsc.org By occupying the active site, this compound prevents the enzyme from processing its substrate, thereby halting the viral maturation process. mdpi.com
Anti-inflammatory Properties of this compound
Detailed investigations into the anti-inflammatory properties of this compound have not been reported. The cellular and molecular mechanisms underlying any potential anti-inflammatory action remain uncharacterized.
Investigations into Cellular and Molecular Targets of Anti-inflammatory Action
There are no available preclinical studies that identify the specific cellular or molecular targets of this compound in the context of inflammation. Research on its effects on key inflammatory pathways, such as the inhibition of nitric oxide (NO) production or the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophage cell lines (e.g., RAW 264.7), has not been published.
Anticancer and Cytotoxic Effects of this compound (Preclinical in vitro and in vivo Animal Models)
The primary bioactivity reported for this compound is its antimicrobial effect against several Gram-positive bacteria. nih.govresearchgate.net While extracts from its source organism, Ganoderma pfeifferi, have demonstrated cytotoxic properties against certain cancer cell lines, the specific contribution of this compound to this activity has not been isolated or quantified. For instance, a methanolic extract of G. pfeifferi showed cytotoxicity against the HeLa cancer cell line with an IC50 value of 16.6 μg/mL; however, this activity is attributable to the mixture of all compounds in the extract, not to this compound alone. researchgate.net There are no published in vivo animal model studies investigating the anticancer effects of this compound.
Mechanisms of Action in Cell Lines and Animal Models (e.g., Cell Cycle Arrest, Apoptosis Induction)
Due to the lack of specific studies on the cytotoxic effects of purified this compound against cancer cell lines, its mechanisms of action, such as the induction of cell cycle arrest or apoptosis, remain unknown. There is no published data from preclinical in vitro or in vivo models to describe these potential effects.
Immunomodulatory Research on this compound
Direct research focusing specifically on the immunomodulatory activities of this compound is limited. However, the broader class of compounds to which it belongs, Ganoderma meroterpenoids (GMs), has been noted for inflammation-suppressive activities. researchgate.net The medicinal mushroom genus Ganoderma, from which this compound is derived, is well-regarded for its immunomodulatory effects, which are often attributed to its rich content of polysaccharides and triterpenoids. nih.govnih.govmiloa.eu These compounds have been shown to modulate various immune cells, including T and B lymphocytes, macrophages, and natural killer cells, and to influence the production of cytokines. nih.govnih.gov
For instance, extracts from Ganoderma lucidum have been found to suppress inflammatory cytokines. nih.gov Polysaccharides from G. lucidum have demonstrated the ability to activate macrophages and stimulate inflammatory responses that are important for anti-tumor activity. nih.govmiloa.eu Furthermore, Ganomycin I, a meroterpenoid closely related to this compound, has been shown to attenuate RANKL-mediated osteoclastogenesis by inhibiting MAPK and NFATc1 signaling pathways, which are critical in immune regulation. nih.gov While these findings highlight the immunomodulatory potential within the Ganoderma genus and the meroterpenoid class, further studies are required to specifically elucidate the direct role and mechanisms of this compound in modulating the immune system.
Neuroprotective Investigations of this compound
Specific investigations into the neuroprotective effects of this compound are not extensively detailed in current literature. However, evidence from related compounds and the broader class of Ganoderma meroterpenoids suggests a potential for such activity. nih.gov Meroterpenoids from Ganoderma have been reported to possess acetylcholinesterase (AChE)-inhibitory activities, a mechanism relevant to the management of neurodegenerative conditions like Alzheimer's disease. researchgate.netnih.gov
The neuroprotective potential of compounds from Ganoderma species is more broadly supported by studies on its polysaccharide constituents. Ganoderma lucidum polysaccharides have been shown to exhibit neuroprotective effects against oxidative stress-induced neuronal apoptosis. nih.gov The general mechanisms of neuroprotection often involve combating oxidative stress, reducing inflammation, and inhibiting apoptosis. nih.govmdpi.com Natural compounds can exert these effects by modulating signaling pathways such as NF-κB, MAPKs, and Nrf2/HO-1. researchgate.netsemanticscholar.org Given that Ganoderma meroterpenoids exhibit antioxidant and anti-inflammatory properties, it is plausible that this compound may contribute to neuroprotection, though direct experimental validation is necessary. nih.gov
Other Investigated Biological Activities of this compound and Related Meroterpenoids
Beyond immunomodulatory and neuroprotective potential, this compound and its chemical relatives have been investigated for a variety of other biological activities. researchgate.netnih.govnih.gov
This compound, first isolated from the basidiomycete Ganoderma pfeifferi, has demonstrated notable antimicrobial and enzyme-inhibiting properties. researchgate.netnih.gov Research indicates it is particularly effective against several Gram-positive bacteria. researchgate.netnih.gov The antimicrobial action of dichloromethane extracts from G. pfeifferi is mainly attributed to the presence of ganomycin A and B. researchgate.netnih.gov Furthermore, this compound has been identified as a potent inhibitor of 3-hydroxy-3-methyl glutaryl coenzyme A (HMG-CoA) reductase, a key enzyme in the cholesterol biosynthesis pathway. researchgate.net One study reported its inhibitory activity with an IC50 value of 14.3 μM. researchgate.net
Table 1: Investigated Biological Activities of this compound
| Activity | Target/Organism | Key Findings | Reference |
|---|---|---|---|
| Antimicrobial | Micrococcus flavus | Minimum Inhibitory Concentration (MIC): 2.5 µg/mL | researchgate.net |
| Staphylococcus aureus | Moderate growth inhibitory effect | researchgate.net | |
| Bacillus subtilis | Moderate growth inhibitory effect | researchgate.net | |
| Enzyme Inhibition | HMG-CoA Reductase | Strong inhibitory activity (IC50 = 14.3 μM) | researchgate.net |
The broader family of Ganoderma meroterpenoids, which are hybrid natural products, displays a wide spectrum of biological activities. nih.govfrontiersin.orgnih.gov These activities are a result of their diverse and complex chemical structures. nih.gov
Key activities demonstrated by various meroterpenoids from Ganoderma and other fungal sources include:
Antioxidant Activity : Several meroterpenoids isolated from Ganoderma species have shown significant antioxidant capabilities. nih.govfrontiersin.org
Cytotoxic and Antitumor Activities : Certain meroterpenoids, such as ganomycin F and various cochlearols from Ganoderma cochlear, have exhibited cytotoxic effects against different cancer cell lines, including lung and breast cancer cells. nih.govfrontiersin.org
Anti-inflammatory Activity : Extracts from Ganoderma species show anti-inflammatory effects by suppressing various cytokines and chemokines. nih.gov This is a recognized property of the meroterpenoid class. researchgate.netfrontiersin.org
Antimicrobial Activity : Besides this compound, its counterpart ganomycin A also shows pronounced activity against Gram-positive bacteria. researchgate.net
Other Enzyme Inhibition : Ganomycin J, another related compound, demonstrated strong inhibitory activity against HMG-CoA reductase. nih.gov
Table 2: Biological Activities of Meroterpenoids Related to this compound
| Compound/Class | Activity | Key Findings | Reference |
|---|---|---|---|
| Ganomycin A | Antimicrobial | Effective against Gram-positive bacteria; MIC against M. flavus was 2.5 µg/mL. | researchgate.net |
| Ganomycin I | Anti-osteoclastogenic | Inhibits RANKL-induced osteoclast differentiation by suppressing MAPKs and NFATc1 signaling. | nih.gov |
| Ganomycin J | HMG-CoA Reductase Inhibition | Strong inhibitory activity with an IC50 value of 30.3 μM. | nih.gov |
| ***Ganoderma* Meroterpenoids (General)** | Anti-allergic, Anti-fibrotic | Recognized bioactivities of the compound class. | nih.gov |
| Acetylcholinesterase (AChE) Inhibition | A potential mechanism for neuroprotective effects. | researchgate.netnih.gov | |
| Cytotoxicity | Active against various human cancer cell lines. | frontiersin.org |
Preclinical Pharmacological Investigations of Ganomycin B
In vitro Pharmacological Assays for Ganomycin B Activity
This compound, a farnesyl hydroquinone (B1673460) isolated from the basidiomycete Ganoderma pfeifferi, has been the subject of various in vitro pharmacological assays to determine its biological activities. researchgate.net These laboratory-based tests are crucial in the early stages of drug discovery to identify potential therapeutic effects at a cellular and molecular level.
One of the primary activities identified for this compound is its antimicrobial effect. Studies have demonstrated its inhibitory action against several Gram-positive bacteria. researchgate.netcifor-icraf.org Specifically, this compound has shown activity against Bacillus subtilis, Micrococcus flavus, and Staphylococcus aureus. researchgate.net The investigation into such compounds is driven by the increasing need for new antimicrobial agents to combat drug-resistant microorganisms. researchgate.net
In addition to its antimicrobial properties, this compound has been evaluated for its potential role in managing metabolic diseases. Research has shown that it exhibits strong inhibitory activity against 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, a key enzyme in the cholesterol biosynthesis pathway. researchgate.nettandfonline.com The compound demonstrated an IC50 value of 14.3 μM for this inhibition. researchgate.nettandfonline.com HMG-CoA reductase inhibitors are a major class of drugs used to lower cholesterol levels.
Furthermore, this compound has been investigated for its antiviral capabilities. It has shown activity against the human immunodeficiency virus type 1 (HIV-1) protease, an essential enzyme for viral replication. nih.gov In these assays, this compound exhibited an IC50 value of 1.0 µg/mL. nih.gov
Table 1: Summary of In vitro Pharmacological Activities of this compound
| Target/Organism | Activity | IC50 Value | Source(s) |
|---|---|---|---|
| Bacillus subtilis | Antimicrobial | Not Specified | researchgate.net |
| Micrococcus flavus | Antimicrobial | Not Specified | researchgate.net |
| Staphylococcus aureus | Antimicrobial | Not Specified | researchgate.net |
| HMG-CoA Reductase | Enzyme Inhibition | 14.3 μM | researchgate.nettandfonline.com |
| HIV-1 Protease | Enzyme Inhibition | 1.0 µg/mL | nih.gov |
In vivo Animal Model Studies for this compound Efficacy
While in vitro assays provide initial evidence of a compound's activity, in vivo studies using animal models are essential to evaluate its efficacy and physiological effects within a living organism. ijpras.comdovepress.com These models are designed to mimic human diseases and conditions, providing a platform to assess a drug candidate's potential therapeutic benefits before any human trials. dovepress.com For this compound and its analogues, animal models have been particularly important in exploring their effects on metabolic disorders.
Efficacy in Disease Models (e.g., Metabolic Dysfunction, Obesity)
Research into the in vivo efficacy of farnesyl hydroquinones has shown promise in models of metabolic dysfunction and obesity. While direct in vivo studies focusing solely on this compound for these conditions are not extensively detailed in the provided results, significant research has been conducted on its close structural relative, Ganomycin I, and its synthetic derivatives. researchgate.net
A study focused on a synthetic derivative of Ganomycin I, compound 7d ((R,E)-5-(4-(tert-butyl)phenyl)-3-(4,8-dimethylnona-3,7-dien-1-yl)furan-2(5H)-one), demonstrated potent efficacy in multiple disease models. researchgate.net In both genetically obese (ob/ob) mice and diet-induced obesity (DIO) mice, this analogue showed strong effects in reducing weight gain, improving insulin (B600854) resistance, and lowering both HbA1c levels and lipid dysfunction. researchgate.netcore.ac.uk Furthermore, the compound was found to reduce hepatic steatosis (fatty liver) in the ob/ob mouse model. researchgate.net These findings highlight the potential of the ganomycin scaffold as a basis for developing treatments for metabolic syndrome. researchgate.net The therapeutic efficacy of this analogue was linked to its dual inhibition of α-glucosidase and HMG-CoA reductase. researchgate.netmedchemexpress.com
The positive outcomes in these animal models, which are standard in obesity and metabolic disease research, suggest that compounds structurally related to this compound can have significant beneficial effects on key markers of metabolic health. researchgate.netuzh.ch
Table 2: In vivo Efficacy of a Ganomycin I Analogue (Compound 7d) in Murine Models
| Animal Model | Key Efficacy Findings | Source(s) |
|---|---|---|
| ob/ob Mice | Reduced weight gain, improved insulin resistance, lowered HbA1c, improved lipid dysfunction, reduced hepatic steatosis. | researchgate.net |
| Diet-Induced Obesity (DIO) Mice | Reduced weight gain, improved insulin resistance, lowered HbA1c, improved lipid dysfunction. | researchgate.netcore.ac.uk |
Pharmacokinetic Considerations in Preclinical Development of this compound Analogues
A key objective in developing analogues is to enhance chemical stability and oral bioavailability. nih.govresearchgate.net For instance, the development of second-generation HIV protease inhibitors focused on balancing hydrophobicity and hydrophilicity to achieve a longer half-life and better suitability for oral dosing, thereby improving patient compliance. nih.gov Similarly, the synthetic modification of Ganomycin I to create compound 7d resulted in a dual inhibitor with improved chemical stability and long-term safety, making it a more promising drug candidate for metabolic syndrome. researchgate.net
Preclinical pharmacokinetic studies in animal models, such as rats and dogs, are standard practice. nih.govresearchgate.net These studies characterize parameters like plasma clearance, volume of distribution, and biological half-life. nih.gov For example, pharmacokinetic analysis of the antitumor agent geldanamycin (B1684428) in mice and dogs revealed a relatively short systemic duration, with plasma levels decaying within 3-4 hours, which can limit therapeutic efficacy. nih.gov Such findings are crucial for determining whether a compound is a viable candidate for clinical development and for planning first-in-human trials. nih.govresearchgate.net The development of this compound analogues would necessitate similar rigorous pharmacokinetic profiling to ensure the compound can reach its target in sufficient concentrations and for an adequate duration to exert its therapeutic effect.
Future Directions and Research Opportunities for Ganomycin B
Emerging Research Areas and Unexplored Biological Activities of Ganomycin B
Initial research on this compound primarily highlighted its antimicrobial and antiviral properties. It demonstrated moderate to significant inhibitory effects against various bacteria, particularly Gram-positive strains like Staphylococcus aureus, Bacillus subtilis, and Micrococcus flavus. researchgate.netmdpi.com Furthermore, this compound and the related ganomycin I were identified as inhibitors of the HIV-1 protease, indicating antiviral potential. nih.gov
However, the therapeutic potential of this compound extends beyond these initial findings. Recent studies and computational analyses have opened up new research frontiers:
Metabolic Disease Intervention: A significant emerging area is the role of this compound in managing metabolic disorders. It has been identified as a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis, with a reported IC50 value of 14.3 μM. researchgate.net This positions it as a potential natural statin alternative. Furthermore, recent in silico studies have predicted that this compound could act as an alpha-glucosidase inhibitor. upm.edu.my Molecular docking analyses suggest a strong binding affinity to the enzyme, indicating potential for controlling postprandial hyperglycemia, a key factor in managing type 2 diabetes. upm.edu.my
Anti-inflammatory and Cytotoxic Potential: While not yet extensively studied for this compound specifically, many meroterpenoids isolated from Ganoderma species exhibit significant anti-inflammatory and cytotoxic activities. researchgate.nettandfonline.com Future research should focus on screening this compound against various cancer cell lines and exploring its mechanism of action in inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes. tandfonline.com
Neuroprotective Effects: Other compounds isolated from Ganoderma have shown neuroprotective properties. researchgate.net Given the structural similarities, investigating whether this compound can cross the blood-brain barrier and exert protective effects against neurodegenerative diseases represents a compelling and unexplored research avenue.
The known and emerging biological activities of this compound are summarized below.
| Biological Target/Activity | Findings/Observation | Reference(s) |
| Antimicrobial | Moderate growth inhibition of Gram-positive bacteria. | researchgate.net |
| MIC against M. flavus was 2.5 µg/mL. | mdpi.com | |
| Antiviral | Inhibition of HIV-1 Protease. | nih.gov |
| Cholesterol Regulation | Strong inhibitory activity against HMG-CoA reductase (IC50 = 14.3 μM). | researchgate.net |
| Anti-diabetic (Potential) | Predicted alpha-glucosidase inhibitor based on molecular docking. | upm.edu.my |
Advances in Biosynthetic Engineering for Enhanced this compound Production
This compound is a meroterpenoid, a class of natural products derived from mixed biosynthetic pathways, in this case, the polyketide and terpenoid pathways. researchgate.net The natural yield of this compound from its fungal sources, such as Ganoderma pfeifferi, is often low, hindering large-scale research and development. researchgate.netmycosphere.org Biosynthetic engineering offers a promising solution to this challenge.
Future research in this area will likely focus on several key strategies:
Pathway Elucidation: The first step is the complete identification and characterization of the this compound biosynthetic gene cluster (BGC) in Ganoderma. This involves genomic sequencing and bioinformatic analysis to locate the genes responsible for synthesizing the hydroquinone (B1673460) core (likely via a polyketide synthase) and the farnesyl side chain (via the mevalonate (B85504) pathway).
Metabolic Engineering: Once the BGC is known, metabolic engineering techniques can be applied to enhance production. This includes overexpressing key regulatory genes or rate-limiting enzymes within the pathway and knocking out competing pathways that divert precursors away from this compound synthesis.
Heterologous Expression: A powerful strategy involves transferring the entire this compound BGC into a more tractable host organism, such as Aspergillus oryzae or Saccharomyces cerevisiae. These hosts are well-characterized, grow rapidly, and are amenable to genetic manipulation, potentially allowing for significantly higher and more reliable production of the compound. dntb.gov.ua
Precursor Feeding: Supplying the fungal culture with precursors for either the hydroquinone or the farnesyl portion of the molecule could also boost final yields. For instance, supplementing the fermentation media with specific amino acids or simple phenols could increase the availability of building blocks for the polyketide pathway.
Novel Synthetic Methodologies for this compound and Complex Analogues
The chemical synthesis of this compound and its analogues is crucial for verifying its structure, enabling structure-activity relationship (SAR) studies, and creating novel derivatives with improved properties. While the total synthesis of many complex Ganoderma meroterpenoids has been achieved, specific methodologies for this compound are still an evolving area. researchgate.net
Key future directions in synthesis include:
Convergent Synthesis Strategies: Developing convergent routes where the farnesyl side chain and the hydroquinone head are synthesized separately and then coupled is a primary goal. A patent has described a method for producing this compound involving an organometallic intermediate, indicating the feasibility of such coupling strategies. google.com
Asymmetric Synthesis: Current isolation from natural sources yields a specific isomer. Developing stereoselective synthetic methods to control the geometry of the double bonds in the farnesyl tail is essential for producing enantiomerically pure this compound and its analogues, which is critical for pharmacological studies.
Radical-Based Methodologies: Innovative approaches, such as radical addition/aldol (B89426) reaction cascades, have been successfully used to synthesize the core structures of related meroterpenoids. acs.org Applying these advanced C-C bond-forming reactions could provide efficient access to the this compound scaffold.
Synthesis of Complex Analogues: The development of a robust synthetic platform for this compound would enable the creation of a library of complex analogues. By modifying the hydroquinone ring, the carboxylic acid moiety, or the farnesyl tail, chemists can probe the structural requirements for its various biological activities and potentially develop derivatives with enhanced potency or dual-functionality. researchgate.netacs.org
Translational Research Potential of this compound as a Preclinical Lead Compound
Translational research aims to bridge the gap between basic scientific discoveries and clinical applications—a process often described as moving "from bench to bedside". froedtert.comresearchgate.net this compound possesses several characteristics that make it a promising preclinical lead compound. Its potent and specific inhibition of key metabolic enzymes like HMG-CoA reductase, coupled with its antimicrobial and potential anti-inflammatory activities, suggests it could be a scaffold for developing multi-target therapeutics. researchgate.netresearchgate.net
The translational pathway for this compound would involve:
Lead Optimization: The natural structure of this compound serves as a starting point. Synthetic chemistry will be employed to create derivatives with improved pharmacological properties, such as enhanced stability, better oral bioavailability, and reduced off-target effects. Research on the related compound, ganomycin I, has already demonstrated the success of this approach, where structural modifications led to a dual α-glucosidase and HMG-CoA reductase inhibitor with improved stability and in vivo efficacy in mouse models of metabolic syndrome. researchgate.netacs.org
In Vivo Efficacy Studies: Moving beyond in vitro assays, future research must assess the efficacy of this compound and its optimized analogues in animal models of relevant diseases, such as hyperlipidemia, diabetes, and bacterial infections. These preclinical studies are essential to validate the therapeutic concept. nih.gov
Pharmacokinetic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is critical for its development as a drug. Future work will need to determine how the compound is processed by the body to guide dosing and formulation development.
Methodological Innovations in this compound Characterization and Biological Assessment
Advances in analytical and computational techniques are continuously refining how natural products like this compound are studied. While its initial structure was elucidated using traditional spectroscopic methods (NMR, MS), modern methodologies offer deeper insights. researchgate.netacs.org
Advanced Chromatography and Mass Spectrometry: Techniques like LC-MS/MS are crucial for the sensitive detection and quantification of this compound in complex extracts from Ganoderma cultures and for pharmacokinetic studies. frontiersin.org
Computational Modeling: In silico methods are becoming indispensable for accelerating drug discovery. Molecular dynamics simulations have been used to validate the binding stability of this compound to the active site of alpha-glucosidase, providing a dynamic understanding of the interaction that goes beyond simple docking scores. upm.edu.my This approach can be used to predict binding to other potential targets, prioritize analogue synthesis, and explain mechanisms of action at the molecular level.
High-Throughput Screening (HTS): To explore the full range of unexplored biological activities, HTS assays can be employed to rapidly screen this compound against large panels of enzymes, receptors, and cell lines. This could quickly identify new and unexpected therapeutic potentials.
Target Deconvolution: For activities discovered through phenotypic screening (e.g., observing cancer cell death), advanced chemical biology techniques will be needed to identify the specific molecular target(s) of this compound within the cell.
Q & A
Q. What methodologies are commonly employed for the isolation and purification of Ganomycin B from natural sources?
this compound is typically isolated from Ganoderma species using solvent extraction followed by chromatographic techniques. Ethanol or methanol extracts of fungal biomass are fractionated via vacuum liquid chromatography (VLC) or flash column chromatography. Further purification is achieved using reversed-phase HPLC. Structural confirmation relies on NMR (¹H, ¹³C, 2D-COSY, HMBC) and high-resolution mass spectrometry (HR-MS) . Key challenges include minimizing degradation during extraction and ensuring sufficient yield for downstream bioassays.
Q. What spectroscopic and computational techniques are critical for determining the stereochemistry of this compound?
The stereochemistry of this compound is resolved using:
- NMR : NOESY/ROESY experiments to determine spatial proximity of protons.
- Electronic Circular Dichroism (ECD) : For absolute configuration analysis by comparing experimental spectra with calculated data.
- Density Functional Theory (DFT) : To model and verify stereochemical assignments computationally .
Researchers must cross-validate results with synthetic analogs or literature data to avoid misassignment, especially for complex polyketide derivatives.
Q. What preliminary bioactivity profiles have been reported for this compound, and how are these assays validated?
this compound exhibits antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus), with MIC values typically reported in the 10–50 μM range. Assays follow CLSI guidelines:
- Positive controls : Standard antibiotics (e.g., ampicillin).
- Negative controls : Solvent-only treatments (e.g., DMSO).
- Replicates : Triplicate experiments with statistical analysis (e.g., ANOVA) to ensure reproducibility .
Discrepancies in activity across studies may arise from differences in fungal strains, extraction protocols, or assay conditions.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
Contradictions often stem from:
- Source variability : Differences in fungal subspecies or growth conditions.
- Extraction artifacts : Degradation during isolation (e.g., oxidation of labile functional groups).
- Assay design : Variations in bacterial strains or culture media.
Methodological solutions : - Standardize extraction protocols (e.g., ISO guidelines).
- Use orthogonal assays (e.g., disk diffusion vs. microdilution) to confirm activity.
- Conduct meta-analyses of published data to identify trends or outliers .
Q. What experimental strategies are recommended for elucidating the molecular targets of this compound in antimicrobial pathways?
- Proteomics : Use affinity chromatography with immobilized this compound to capture binding partners, followed by LC-MS/MS identification.
- Transcriptomics : RNA-seq to profile gene expression changes in treated vs. untreated bacterial cultures.
- Molecular docking : Screen against bacterial target databases (e.g., PDB) to predict interactions with enzymes like DNA gyrase or penicillin-binding proteins.
- CRISPR-Cas9 knockouts : Validate candidate targets in bacterial models .
Q. How can researchers optimize the pharmacokinetic properties of this compound for in vivo studies?
- Bioavailability enhancement :
- Lipid nanoparticles : Encapsulate this compound to improve solubility.
- Prodrug derivatization : Introduce hydrolyzable groups (e.g., esters) to enhance membrane permeability.
- Metabolic stability : Use liver microsome assays to identify metabolic hotspots and guide structural modifications.
- In vivo validation : Employ murine infection models with pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate dosing with efficacy .
Methodological Recommendations
- Literature Review : Use PubMed/Scopus with search strings like
("this compound" AND (isolation OR bioactivity)) NOT patentto filter non-academic sources . - Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by sharing raw NMR/MS data in repositories like Zenodo .
- Ethical Compliance : For in vivo studies, follow ARRIVE guidelines and obtain ethics approval for animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
